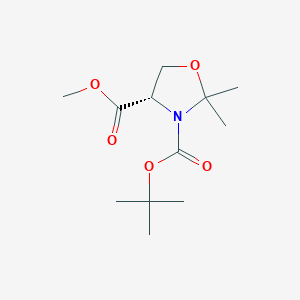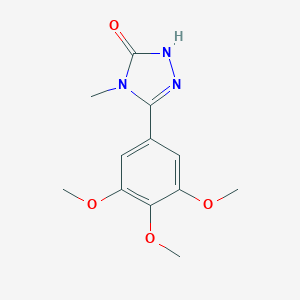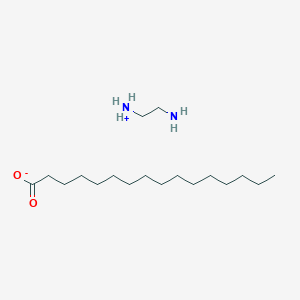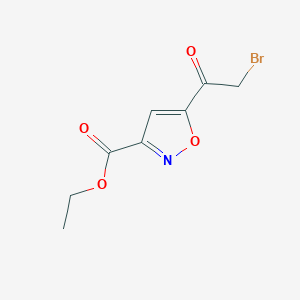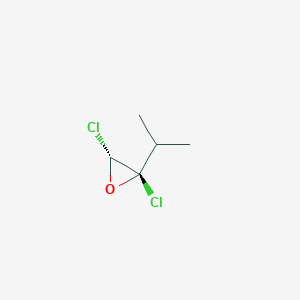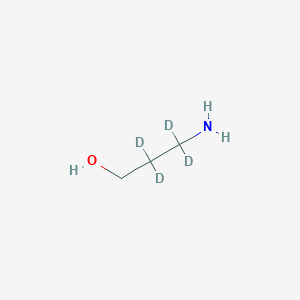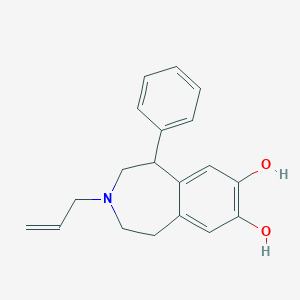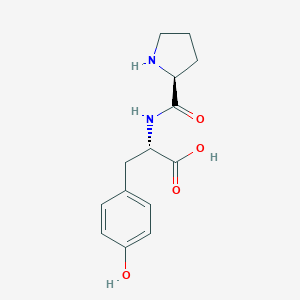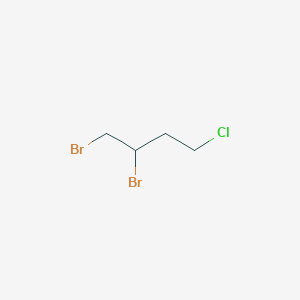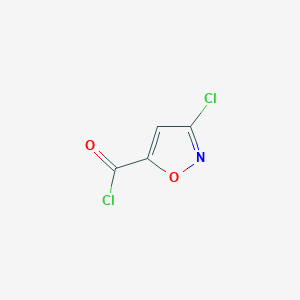
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied extensively.
作用機序
The mechanism of action of N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. It may also act by inhibiting the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. It has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. It is also relatively stable and can be stored for long periods. However, it has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has poor bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide. One direction is to study its potential use in the treatment of cancer. It has been shown to have anticancer activity in vitro, and further studies are needed to determine its effectiveness in vivo. Another direction is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has been shown to improve cognitive function in animal models of Alzheimer's disease, and further studies are needed to determine its effectiveness in humans. Additionally, further studies are needed to fully understand its mechanism of action and to improve its bioavailability.
合成法
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide can be synthesized using various methods. One of the most commonly used methods is the reaction of 5-Butyl-1,3,4-thiadiazole-2-thiol with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide as a white solid with a high yield.
科学的研究の応用
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
特性
CAS番号 |
19918-49-1 |
|---|---|
製品名 |
n-(5-Butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
分子式 |
C13H17N3O2S2 |
分子量 |
311.4 g/mol |
IUPAC名 |
N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H17N3O2S2/c1-3-4-5-12-14-15-13(19-12)16-20(17,18)11-8-6-10(2)7-9-11/h6-9H,3-5H2,1-2H3,(H,15,16) |
InChIキー |
OFWASDFJBMOHBA-UHFFFAOYSA-N |
SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
正規SMILES |
CCCCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)C |
同義語 |
N-(5-Butyl-1,3,4-thiadiazol-2-yl)-p-toluenesulfonamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



